molecular formula C15H19N3O4 B3867996 methyl 4-[(E)-(2-{[(2-methylpropyl)amino](oxo)acetyl}hydrazinylidene)methyl]benzoate

methyl 4-[(E)-(2-{[(2-methylpropyl)amino](oxo)acetyl}hydrazinylidene)methyl]benzoate

Cat. No.: B3867996
M. Wt: 305.33 g/mol
InChI Key: IJHBLDCEJIMRMW-RQZCQDPDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-(E)-(2-{[(2-methylpropyl)aminoacetyl}hydrazinylidene)methyl]benzoate is an organic compound with a complex structure that includes a benzoate ester, a hydrazinylidene group, and an aminoacetyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-(E)-(2-{[(2-methylpropyl)aminoacetyl}hydrazinylidene)methyl]benzoate typically involves multiple steps. One common method is the condensation of methanol and benzoic acid in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid . This reaction forms methyl benzoate, which can then be further modified through various chemical reactions to introduce the hydrazinylidene and aminoacetyl groups.

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes, followed by specific functional group modifications. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the desired product.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(E)-(2-{[(2-methylpropyl)aminoacetyl}hydrazinylidene)methyl]benzoate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include nitric acid for nitration, sodium hydroxide for hydrolysis, and various reducing agents for reduction reactions. The conditions for these reactions typically involve controlled temperatures and specific solvents to ensure the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nitration of the aromatic ring can produce nitro derivatives, while hydrolysis can yield carboxylic acids and alcohols .

Scientific Research Applications

Methyl 4-(E)-(2-{[(2-methylpropyl)aminoacetyl}hydrazinylidene)methyl]benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 4-(E)-(2-{[(2-methylpropyl)aminoacetyl}hydrazinylidene)methyl]benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-(E)-(2-{[(2-methylpropyl)aminoacetyl}hydrazinylidene)methyl]benzoate is unique due to its combination of functional groups, which provide distinct chemical and biological properties. This uniqueness makes it valuable for specific research and industrial applications.

Properties

IUPAC Name

methyl 4-[(E)-[[2-(2-methylpropylamino)-2-oxoacetyl]hydrazinylidene]methyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O4/c1-10(2)8-16-13(19)14(20)18-17-9-11-4-6-12(7-5-11)15(21)22-3/h4-7,9-10H,8H2,1-3H3,(H,16,19)(H,18,20)/b17-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJHBLDCEJIMRMW-RQZCQDPDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC(=O)C(=O)NN=CC1=CC=C(C=C1)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)CNC(=O)C(=O)N/N=C/C1=CC=C(C=C1)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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methyl 4-[(E)-(2-{[(2-methylpropyl)amino](oxo)acetyl}hydrazinylidene)methyl]benzoate
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methyl 4-[(E)-(2-{[(2-methylpropyl)amino](oxo)acetyl}hydrazinylidene)methyl]benzoate
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methyl 4-[(E)-(2-{[(2-methylpropyl)amino](oxo)acetyl}hydrazinylidene)methyl]benzoate
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methyl 4-[(E)-(2-{[(2-methylpropyl)amino](oxo)acetyl}hydrazinylidene)methyl]benzoate
Reactant of Route 5
methyl 4-[(E)-(2-{[(2-methylpropyl)amino](oxo)acetyl}hydrazinylidene)methyl]benzoate
Reactant of Route 6
methyl 4-[(E)-(2-{[(2-methylpropyl)amino](oxo)acetyl}hydrazinylidene)methyl]benzoate

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